molecular formula C26H27N3O4 B11385335 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11385335
M. Wt: 445.5 g/mol
InChI Key: VTKKMCULQIUNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

4-(3-ethoxy-4-prop-2-enoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H27N3O4/c1-5-12-29-25(17-9-11-20(33-13-6-2)21(15-17)32-7-3)22-23(27-28-24(22)26(29)31)18-14-16(4)8-10-19(18)30/h5-6,8-11,14-15,25,30H,1-2,7,12-13H2,3-4H3,(H,27,28)

InChI Key

VTKKMCULQIUNMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=C(C=CC(=C4)C)O)OCC=C

Origin of Product

United States

Biological Activity

The compound 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O4C_{24}H_{26}N_{2}O_{4}. The structure features multiple functional groups that contribute to its biological activity, including:

  • Dihydropyrrolo[3,4-c]pyrazolone core : Known for various biological activities.
  • Allyl and ethoxy substituents : These groups enhance solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this structure. The 1,3,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in cancer proliferation. Notably, the mechanism involves:

  • Inhibition of growth factors and kinases : This leads to reduced cell proliferation and increased apoptosis in malignant cells .

Case Study : A study demonstrated that derivatives of the dihydropyrrolo[3,4-c]pyrazolone scaffold exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.

Antioxidant Activity

The compound's antioxidant properties were evaluated using the DPPH radical scavenging assay. The results indicated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Test Compound88.6%25
Ascorbic Acid90%20

This table illustrates that while the test compound shows promising antioxidant activity, it is slightly less effective than ascorbic acid.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells.
  • Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Recent Studies

A comprehensive review of literature indicates that derivatives of this compound exhibit a broad spectrum of biological activities:

  • Antimicrobial Effects : Some studies report significant antibacterial and antifungal activities.
  • Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and allyl groups can enhance potency and selectivity against target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.